molecular formula C8H20Cl2N2S B1463418 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride CAS No. 1098624-58-8

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride

Cat. No.: B1463418
CAS No.: 1098624-58-8
M. Wt: 247.23 g/mol
InChI Key: IYPURCILWWXAJP-UHFFFAOYSA-N
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Description

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H18N2S.2HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-(methylthio)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as crystallization and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the piperidine ring.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic uses, including its effects on the nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methylthio)ethyl]piperidine: Lacks the amine group, leading to different chemical properties and reactivity.

    4-Aminopiperidine: Lacks the methylthio group, affecting its biological activity and applications.

    1-[2-(Ethylthio)ethyl]piperidin-4-amine: Similar structure but with an ethylthio group instead of a methylthio group, leading to different chemical and biological properties.

Uniqueness

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is unique due to the presence of both the methylthio and amine groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methylsulfanylethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPURCILWWXAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679019
Record name 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098624-58-8
Record name 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[1-(2-Methylsulfanyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (0.35 g, 1.0 mmol) was dissolved in HCl/Methanol (2.5M, 4 mL) and stirred for 1.5 h at 40° C. After evaporation of the solvent and drying under high vacuum, 1-(2-methylsulfanyl-ethyl)-piperidin-4-ylamine dihydrochloride was obtained as an off-white solid (0.22 g, 100%); MS: m/e=175.5 (M+H+).
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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